molecular formula C16H13Cl2NO2S B15284177 2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one

2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B15284177
M. Wt: 354.2 g/mol
InChI Key: KHJQZORSLQICMY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a thiazolidinone ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-methoxybenzylamine in the presence of a thiol reagent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then cyclized to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group, which may affect its biological activity.

    3-(3-Methoxyphenyl)-1,3-thiazolidin-4-one: Lacks the dichlorophenyl group, which may influence its chemical reactivity and biological properties.

Uniqueness

2-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its activity and selectivity in various applications.

Properties

Molecular Formula

C16H13Cl2NO2S

Molecular Weight

354.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13Cl2NO2S/c1-21-12-4-2-3-11(8-12)19-15(20)9-22-16(19)13-6-5-10(17)7-14(13)18/h2-8,16H,9H2,1H3

InChI Key

KHJQZORSLQICMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(SCC2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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